![molecular formula C13H19N3O4S B13272849 N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13272849.png)
N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclohexyl group, an aminomethyl group, a nitrobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene sulfonamide followed by the introduction of the aminomethyl group and the cyclohexyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or sulfonamide groups.
Scientific Research Applications
N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.37 g/mol . It is also known by other names such as 1832526-13-2, AKOS015191458, and EN300-1169918 .
Potential Applications
While specific applications for this compound are not detailed in the provided search results, the presence of an aryl sulfonamide group suggests potential uses as carbonic anhydrase inhibitors .
Carbonic Anhydrase Inhibitors
Aryl sulfonamide derivatives are known to inhibit the activity of carbonic anhydrase IX (CAIX) and XII (CAXII) . These enzymes are implicated in various diseases, particularly cancer . Hypoxia, a common feature of solid tumors, is linked to cancer progression, metastasis, and resistance to therapy . CAIX and CAXII are associated with hypoxia and promote epithelial to mesenchymal transition (EMT) in cancer cells, leading to increased metastatic potential and creating a niche for cancer stem cells (CSCs) .
Pharmaceutical Compositions
Aryl sulfonamide compounds may be used in pharmaceutical compositions for treating cancers such as astrocytoma/glioblastoma, bladder cancer, breast cancer, colorectal carcinoma, esophageal adenocarcinoma, gastrointestinal stromal tumors, gastric cancer, head and neck cancer, hepatocellular carcinoma, lung cancer, melanoma, ovarian cancer, pancreatic ductal adenocarcinoma, renal cell carcinoma, thyroid cancer, or uterine endometrial cancer .
Mechanism of Action
The mechanism of action of N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 2-Amino-N-cyclohexyl-N-methylbenzylamine
- N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide
Comparison: N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Biological Activity
N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes an aminomethyl group, a nitro group, and a sulfonamide moiety, which contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O4S, with a molecular weight of 313.37 g/mol. The structural characteristics are crucial for understanding its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H19N3O4S |
Molecular Weight | 313.37 g/mol |
IUPAC Name | N-[2-(aminomethyl)cyclohexyl]-2-nitrobenzenesulfonamide |
Chemical Structure | Chemical Structure |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Cellular Effects : The compound may affect processes such as apoptosis (programmed cell death) and cell proliferation, which are critical in cancer biology.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various sulfonamides against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of Sulfonamides
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|---|
This compound | E. coli | 31 ± 0.12 | 7.81 |
Comparative Sulfonamide | S. aureus | 30 ± 0.12 | 7.81 |
Ciprofloxacin | E. coli | 32 ± 0.12 | - |
Cardiovascular Effects
Another aspect of the biological activity involves the modulation of perfusion pressure in cardiovascular studies. Research involving benzenesulfonamides has shown that certain derivatives can significantly affect blood pressure regulation through calcium channel interactions.
Table 2: Effects on Perfusion Pressure
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Control | - | No effect |
This compound | 0.001 | Decreased |
Compound 4 | 0.001 | Decreased |
Case Studies and Research Findings
- Antibacterial Study : A comprehensive investigation into the antibacterial properties of various sulfonamides indicated that compounds similar to this compound exhibit significant inhibition against pathogenic bacteria, suggesting its potential as a therapeutic agent .
- Cardiovascular Impact : Studies have reported that certain sulfonamide derivatives can influence coronary resistance and perfusion pressure, indicating their potential role in cardiovascular therapies . The interaction with calcium channels suggests a mechanism for regulating vascular tone and blood flow.
- Pharmacokinetics : Theoretical pharmacokinetic evaluations using models like ADMET have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, providing insights into its viability as a drug candidate .
Properties
Molecular Formula |
C13H19N3O4S |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c14-9-10-5-1-2-6-11(10)15-21(19,20)13-8-4-3-7-12(13)16(17)18/h3-4,7-8,10-11,15H,1-2,5-6,9,14H2 |
InChI Key |
BARMNQQPICTCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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